molecular formula C13H16O2 B2560399 (2S)-2-(4-Cyclobutylphenyl)propanoic acid CAS No. 2248200-36-2

(2S)-2-(4-Cyclobutylphenyl)propanoic acid

Cat. No. B2560399
CAS RN: 2248200-36-2
M. Wt: 204.269
InChI Key: UDYCOEQBZUUUAZ-VIFPVBQESA-N
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Description

(2S)-2-(4-Cyclobutylphenyl)propanoic acid, also known as CBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied for its potential therapeutic effects in the treatment of inflammation, pain, and cancer.

Mechanism of Action

(2S)-2-(4-Cyclobutylphenyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, (2S)-2-(4-Cyclobutylphenyl)propanoic acid reduces inflammation and pain. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been shown to have antioxidant activity, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
(2S)-2-(4-Cyclobutylphenyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-(4-Cyclobutylphenyl)propanoic acid is that it has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential anticancer properties, which may make it a useful tool for studying cancer biology and developing new cancer therapies. One limitation of (2S)-2-(4-Cyclobutylphenyl)propanoic acid is that it has not yet been extensively studied in humans, so its safety and efficacy in human patients is not yet known.

Future Directions

There are several future directions for research on (2S)-2-(4-Cyclobutylphenyl)propanoic acid. One area of interest is the development of new (2S)-2-(4-Cyclobutylphenyl)propanoic acid analogs with improved pharmacological properties, such as increased potency or selectivity for specific COX isoforms. Another area of interest is the investigation of (2S)-2-(4-Cyclobutylphenyl)propanoic acid's potential as a chemopreventive agent, which could help to prevent the development of cancer in at-risk individuals. Finally, further research is needed to determine the safety and efficacy of (2S)-2-(4-Cyclobutylphenyl)propanoic acid in human patients, which could lead to the development of new therapies for inflammation, pain, and cancer.

Synthesis Methods

(2S)-2-(4-Cyclobutylphenyl)propanoic acid can be synthesized through a multi-step process involving the reaction of cyclobutylmagnesium bromide with 4-chlorobenzophenone, followed by reduction with lithium aluminum hydride and subsequent acidification with hydrochloric acid. The final product is purified through recrystallization from a suitable solvent.

Scientific Research Applications

(2S)-2-(4-Cyclobutylphenyl)propanoic acid has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(2S)-2-(4-cyclobutylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCOEQBZUUUAZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-Cyclobutylphenyl)propanoic acid

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